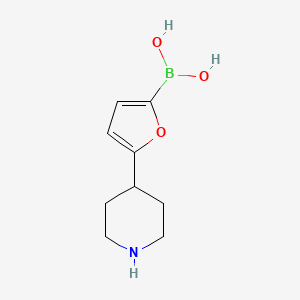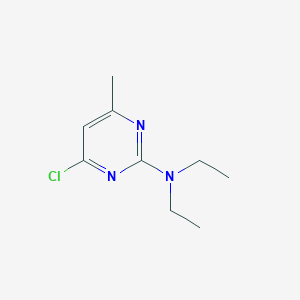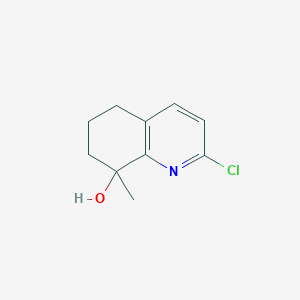
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a hydroxyl group at the eighth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective chlorination at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-one.
Reduction: Formation of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
Substitution: Formation of 2-substituted-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol derivatives.
Scientific Research Applications
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: Lacks the chlorine atom and hydroxyl group, resulting in different chemical properties and biological activities.
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C10H12ClNO/c1-10(13)6-2-3-7-4-5-8(11)12-9(7)10/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
YQRXULPVMPCWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1N=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)


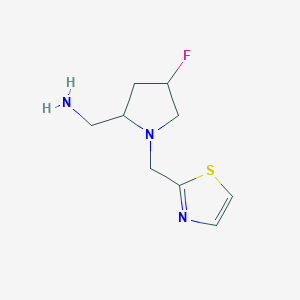
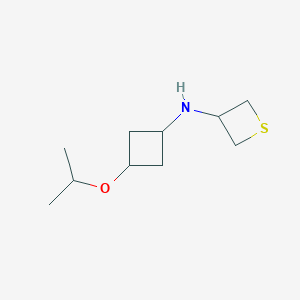
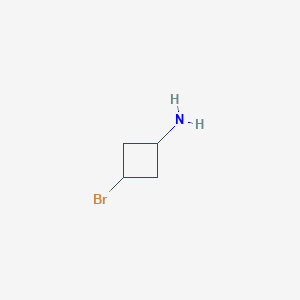
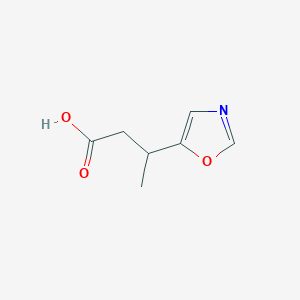

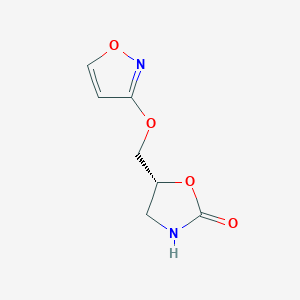
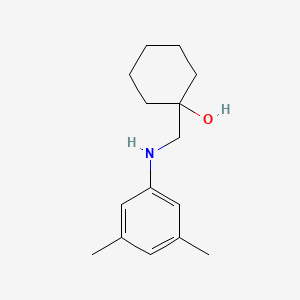
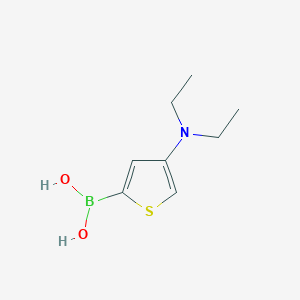
![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)
